BenchChemオンラインストアへようこそ!

2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Kinase inhibition p38α MAP kinase Medicinal chemistry

This 2-methoxybenzamide-pyrazolo[3,4-d]pyrimidine (CAS 899945-94-9) is a privileged scaffold for ATP-competitive kinase inhibitor discovery. The ortho-methoxy substitution restricts conformation via an intramolecular hydrogen bond, creating a unique selectivity fingerprint distinct from 3-methoxy or 4-ethoxy isomers. With a lead-like MW (361.36 g/mol) and favorable XLogP3 (~2.3), this halogen-free compound is ideal for fragment-based optimization, selectivity panel screens, and co-crystallography. Procure exactly CAS 899945-94-9 to ensure reproducible SAR data.

Molecular Formula C19H15N5O3
Molecular Weight 361.361
CAS No. 899945-94-9
Cat. No. B2797389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
CAS899945-94-9
Molecular FormulaC19H15N5O3
Molecular Weight361.361
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
InChIInChI=1S/C19H15N5O3/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25)
InChIKeyVSYMJHIZZWFRLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899945-94-9): Pyrazolo[3,4-d]pyrimidine Core with a Differentiating 2-Methoxybenzamide Substituent


2-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899945-94-9) is a synthetic small molecule built on the privileged pyrazolo[3,4-d]pyrimidine heterocyclic scaffold. This scaffold is recognized for its ability to engage the ATP-binding pocket of diverse kinases, making it a validated starting point for medicinal chemistry programs targeting cancer, inflammation, and autoimmune diseases [1]. The compound incorporates a 2-methoxybenzamide substituent at the N5 position, a structural feature that distinguishes it from many other benzamide-substituted pyrazolo[3,4-d]pyrimidine analogs (e.g., 3-methoxy, 4-ethoxy, or 3,5-dimethoxy variants) and is predicted to alter hydrogen-bonding networks, steric fit, and electronic distribution within the binding site [2].

Why Pyrazolo[3,4-d]pyrimidine Analogs Are Not Interchangeable: The Impact of Benzamide Substitution Patterns on Target Engagement


Pyrazolo[3,4-d]pyrimidine-based inhibitors derive their potency and selectivity from precise complementarity with their target kinase's ATP-binding site. Subtle changes to the benzamide substituent—such as the position of a methoxy group—can dramatically alter affinity, selectivity, and cellular activity. Published structure-activity relationship (SAR) studies on related p38α MAP kinase inhibitors demonstrate that shifting a single substituent on the pendant aryl ring can change IC50 values by more than an order of magnitude [1]. Crystallographic evidence confirms that the benzamide moiety forms critical hinge-region hydrogen bonds with backbone residues, while the pendant phenyl and substituent groups occupy hydrophobic and selectivity pockets that vary substantially between kinases [2]. Therefore, the 2-methoxy substitution pattern on this specific compound (CAS 899945-94-9) is expected to produce a unique selectivity and potency fingerprint that cannot be replicated by analogs bearing alternative substitution patterns (e.g., 3-methoxy, 4-ethoxy, or 3,5-dimethoxy variants), making informed procurement of the exact compound essential for reproducible research [1].

Quantitative Differentiation of 2-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899945-94-9)


Scaffold-Class Potency Differentiation: Pyrazolo[3,4-d]pyrimidine Core vs. Non-Pyrazolo-Pyrimidine Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold to which CAS 899945-94-9 belongs has demonstrated significantly higher potency against p38α MAP kinase compared to structurally distinct kinase inhibitor chemotypes. In a published SAR study, the pyrazolo[3,4-d]pyrimidine derivative 2x achieved an IC50 of 0.8 nM against p38α, representing an approximately 100-fold improvement over the pyrazolopyridine-based inhibitor 1a (IC50 ~80 nM) and a >50-fold improvement over the imidazo[1,2-a]pyridine derivative 1b (IC50 ~45 nM) [1]. While these data are from close analogs rather than CAS 899945-94-9 itself, they establish the intrinsic potency advantage of the pyrazolo[3,4-d]pyrimidine core, providing a baseline expectation that appropriately substituted derivatives, including the 2-methoxybenzamide variant, will exhibit nanomolar-range potency against kinases.

Kinase inhibition p38α MAP kinase Medicinal chemistry

Positional Isomer Differentiation: 2-Methoxy vs. 3-Methoxy vs. 4-Ethoxy Substitution Effects on Predicted Binding Affinity

Computational docking studies on the closely related 5-benzamido-pyrazolo[3,4-d]pyrimidin-4-one series demonstrate that the position of substituents on the benzamide phenyl ring critically influences docking scores and predicted binding affinity to COX-2 [1]. The 2-methoxy substitution (as in CAS 899945-94-9) is predicted to form an intramolecular hydrogen bond with the adjacent amide NH, stabilizing a conformation that orients the phenyl ring into a hydrophobic sub-pocket distinct from that accessed by the 3-methoxy or 4-ethoxy analogs. In contrast, the 4-ethoxy analog (CAS 899945-96-1) and 3,5-dimethoxy analog (CAS 899752-41-1) lack this intramolecular stabilization, resulting in different conformational preferences and altered fit within the binding site. While quantitative biochemical IC50 values for CAS 899945-94-9 are not publicly available, the structurally analogous 5-chloro-2-methoxy variant (CAS 899946-12-4) has been described as a kinase inhibitor intermediate, supporting the functional relevance of the 2-methoxy substitution pattern [2].

Structure-activity relationship Methoxy positional isomer Binding mode prediction

Physicochemical Differentiation: Calculated LogP and Solubility Profile Relative to Halogenated Analogs

CAS 899945-94-9 (molecular formula: C19H15N5O3; exact mass: 361.36 g/mol) provides a balanced lipophilicity profile compared to halogenated close analogs. Its calculated XLogP3 value of approximately 2.0 is significantly lower than the 5-chloro-2-methoxy analog (CAS 899946-12-4; predicted XLogP3 ~2.8), the 3-bromo analog (predicted XLogP3 ~2.9), and the 4-ethoxy analog (CAS 899945-96-1; predicted XLogP3 ~2.5) [1]. This lower lipophilicity is expected to translate into improved aqueous solubility and reduced non-specific protein binding, properties that are advantageous in biochemical assay development and cellular profiling. The absence of halogen substituents also eliminates potential liabilities associated with cytochrome P450-mediated oxidative dehalogenation or glutathione conjugation, metabolic pathways that can complicate in vivo pharmacokinetic studies with halogenated analogs.

Drug-likeness Lipophilicity Physicochemical property prediction

Recommended Research Applications for 2-Methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899945-94-9)


Kinase Selectivity Profiling: Ortho-Methoxybenzamide as a Selectivity Pocket Probe

Use CAS 899945-94-9 in a kinase selectivity panel (e.g., 100-kinase screen at 1 µM, followed by dose-response on hits) to map the selectivity fingerprint conferred by the 2-methoxybenzamide substituent. The predicted intramolecular hydrogen bond between the 2-methoxy oxygen and the amide NH stabilizes a conformation that may preferentially access kinases with a flexible glycine-rich loop or an extended hydrophobic pocket adjacent to the hinge region. Comparison of the resulting selectivity profile with that of the 3-methoxy or 4-ethoxy positional isomers (CAS 899945-96-1) will reveal kinases uniquely targeted by the ortho-substitution pattern, enabling rational design of selective inhibitors [1].

Lead Optimization Starting Point: Halogen-Free Scaffold for Fragment Growth

Deploy CAS 899945-94-9 as a halogen-free lead-like starting point for fragment-based or structure-guided optimization. Its molecular weight (361.36 g/mol) and predicted moderate lipophilicity (XLogP3 ~2.0) place it within favorable lead-like chemical space. The 2-methoxy group serves as a metabolically stable hydrogen bond acceptor that can engage polar residues in the target binding site without introducing the metabolic liabilities of halogen substituents. Analogs incorporating chlorine or bromine at the 5-position (e.g., CAS 899946-12-4) may exhibit improved potency but can suffer from CYP-mediated oxidation or glutathione adduct formation, complicating PK/PD studies [1].

Crystallography and Biophysical Fragment Screening: Defined Binding Conformation for Soaking Experiments

Use CAS 899945-94-9 in protein crystallography soaking experiments to solve the co-crystal structure of this 2-methoxybenzamide-pyrazolo[3,4-d]pyrimidine bound to a target kinase of interest. The 2-methoxy group's predicted intramolecular H-bond restrains conformational flexibility, potentially yielding higher-resolution electron density for the benzamide moiety compared to unsubstituted or para-substituted analogs. This structural information is essential for structure-based drug design campaigns and can be directly compared to published co-crystal structures of pyrazolo[3,4-d]pyrimidine inhibitors (e.g., PDB: 3L8X) to identify key binding interactions [2].

SAR Expansion Libraries: Systematic Exploration of 2-Methoxybenzamide Modifications

Employ CAS 899945-94-9 as the anchor compound for a focused SAR library exploring additional substitution on the phenyl ring at position 1 of the pyrazolo[3,4-d]pyrimidine core. By varying the N1-phenyl substituent while maintaining the 2-methoxybenzamide at N5, researchers can probe the contribution of the distal phenyl ring to kinase selectivity and potency. This approach leverages the synthetic accessibility of the pyrazolo[3,4-d]pyrimidine scaffold, where the N1 and N5 positions can be independently functionalized, enabling rapid generation of analogs for high-throughput biochemical and cellular screening [1].

Quote Request

Request a Quote for 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.